molecular formula C16H12N2O4S B5751419 2-(1,3-benzoxazol-2-ylthio)-1-(4-methyl-3-nitrophenyl)ethanone

2-(1,3-benzoxazol-2-ylthio)-1-(4-methyl-3-nitrophenyl)ethanone

Cat. No.: B5751419
M. Wt: 328.3 g/mol
InChI Key: GQOHAORFHZSJDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzoxazol-2-ylthio)-1-(4-methyl-3-nitrophenyl)ethanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the benzoxazole family and is commonly referred to as BMNPE. BMNPE is a versatile compound that has been used in various research studies due to its unique properties.

Mechanism of Action

The mechanism of action of BMNPE is not well understood. However, it is believed that BMNPE interacts with proteins and other biomolecules through non-covalent interactions such as hydrogen bonding and van der Waals forces. The fluorescent properties of BMNPE make it an ideal tool for studying the interactions between biomolecules.
Biochemical and Physiological Effects:
BMNPE has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells at concentrations typically used in research studies. BMNPE has also been shown to be stable under a wide range of pH and temperature conditions.

Advantages and Limitations for Lab Experiments

One of the primary advantages of BMNPE is its fluorescent properties. BMNPE is a bright and photostable fluorophore that is ideal for use in fluorescence microscopy. BMNPE is also relatively easy to synthesize and is commercially available. However, one of the limitations of BMNPE is its limited solubility in aqueous solutions. This can make it challenging to use in certain experimental setups.

Future Directions

There are several future directions for the use of BMNPE in scientific research. One area of interest is the development of new methods for labeling proteins and other biomolecules in cells and tissues using BMNPE. Another area of interest is the use of BMNPE as a probe for studying protein-protein interactions. Additionally, there is potential for the use of BMNPE in drug discovery and development due to its ability to interact with proteins and other biomolecules.

Synthesis Methods

The synthesis of BMNPE involves the reaction of 2-mercaptobenzoxazole and 4-methyl-3-nitrobenzaldehyde in the presence of a base. The reaction leads to the formation of BMNPE as a yellow solid. The yield of the reaction is typically around 80%.

Scientific Research Applications

BMNPE has been used in various scientific research applications. One of the primary applications of BMNPE is in the field of fluorescence microscopy. BMNPE is a fluorescent compound that emits light in the blue region of the spectrum upon excitation with UV light. This property makes BMNPE an ideal candidate for labeling proteins and other biomolecules in cells and tissues. BMNPE has also been used as a probe for studying the binding of ligands to proteins.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-methyl-3-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c1-10-6-7-11(8-13(10)18(20)21)14(19)9-23-16-17-12-4-2-3-5-15(12)22-16/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOHAORFHZSJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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